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molecular formula C7H4ClFO2 B2751501 3-Chloro-2-fluorobenzoic acid CAS No. 161957-55-7

3-Chloro-2-fluorobenzoic acid

Cat. No. B2751501
M. Wt: 174.56
InChI Key: FCSSYEWURMTUSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05834447

Procedure details

The trimethylsilyl ester of 3-chloro-2-fluorobenzoic acid (11.66 g) was prepared in 84% yield using the method described in Example 207. This ester (2.47 g) was converted to 0.45 g of 3-chloro-2-fluoro-6-(trimethylsilyl)benzoic acid in 18% yield using the method of Example 207. The crude product was converted to the acid chloride by the procedure of example b. The acid chloride was reacted with 70% aq ethylamine using General Method E1 to afford the title compound. Purification by flash chromatography (ethyl acetate/hexanes) followed by recrystallization from pentane gave 84 mg of the title compound as an off-white solid (18%). m.p. 96°-97° C.
[Compound]
Name
ester
Quantity
2.47 g
Type
reactant
Reaction Step One
Name
3-chloro-2-fluoro-6-(trimethylsilyl)benzoic acid
Quantity
0.45 g
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([F:15])=[C:4]([C:8]([Si:11]([CH3:14])([CH3:13])[CH3:12])=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].[CH2:16]([NH2:18])[CH3:17]>>[Cl:1][C:2]1[C:3]([F:15])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].[Cl:1][C:2]1[C:3]([F:15])=[C:4]([C:8]([Si:11]([CH3:14])([CH3:13])[CH3:12])=[CH:9][CH:10]=1)[C:5]([NH:18][CH2:16][CH3:17])=[O:7]

Inputs

Step One
Name
ester
Quantity
2.47 g
Type
reactant
Smiles
Step Two
Name
3-chloro-2-fluoro-6-(trimethylsilyl)benzoic acid
Quantity
0.45 g
Type
reactant
Smiles
ClC=1C(=C(C(=O)O)C(=CC1)[Si](C)(C)C)F
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC=1C(=C(C(=O)O)C=CC1)F
Measurements
Type Value Analysis
AMOUNT: MASS 11.66 g
YIELD: PERCENTYIELD 84%
Name
Type
product
Smiles
ClC=1C(=C(C(=O)NCC)C(=CC1)[Si](C)(C)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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